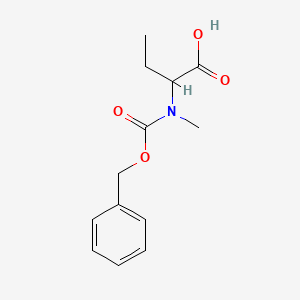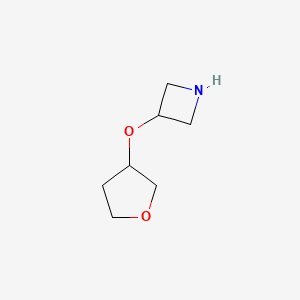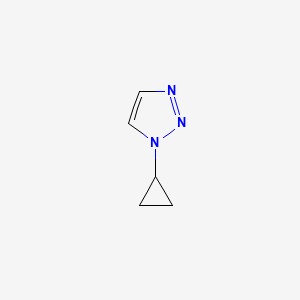
1-Cyclopropyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that features a three-membered cyclopropyl ring attached to a 1,2,3-triazole ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); conducted under atmospheric or elevated pressure.
Substitution: Nucleophiles such as amines or thiols; reactions often performed in polar solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with nucleic acids, potentially disrupting DNA or RNA synthesis .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-1H-1,2,3-triazole can be compared with other triazole derivatives such as:
1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of a cyclopropyl group. It has different reactivity and biological activity.
1-Methyl-1H-1,2,3-triazole: Contains a methyl group, leading to different physical and chemical properties.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which affects its solubility and reactivity
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H7N3 |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
1-cyclopropyltriazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-3-6-7-8/h3-5H,1-2H2 |
Clé InChI |
UQBLYJSHXYDDCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



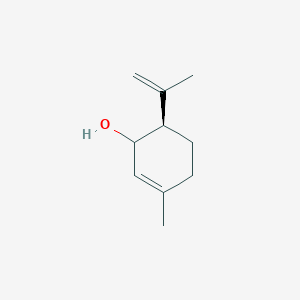

![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)

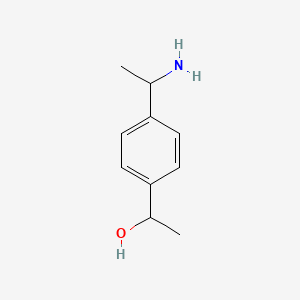

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
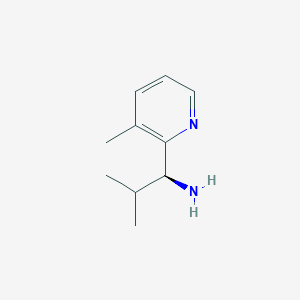

![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
